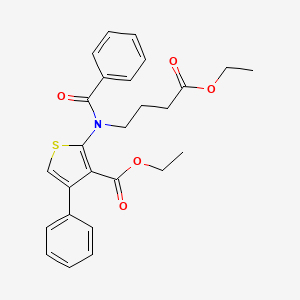
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a benzoyl group, and an ethoxy group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethoxy Group: The ethoxy group is added through an esterification reaction using ethanol and an acid catalyst.
Formation of the Final Compound: The final compound is formed by reacting the intermediate products under controlled conditions, typically involving heating and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ethoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted thiophenes or benzoyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate
- Ethyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
- Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Uniqueness
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its thiophene ring and benzoyl group make it particularly interesting for applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
54805-47-9 |
|---|---|
Fórmula molecular |
C26H27NO5S |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
ethyl 2-[benzoyl-(4-ethoxy-4-oxobutyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-3-31-22(28)16-11-17-27(24(29)20-14-9-6-10-15-20)25-23(26(30)32-4-2)21(18-33-25)19-12-7-5-8-13-19/h5-10,12-15,18H,3-4,11,16-17H2,1-2H3 |
Clave InChI |
ZMJKRIDUWAWZPD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCN(C1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12814839.png)
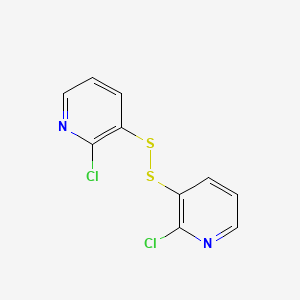
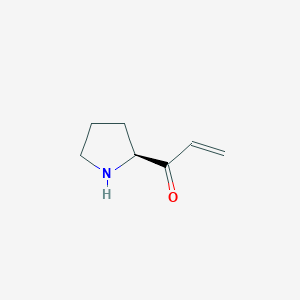
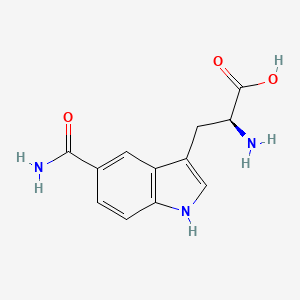
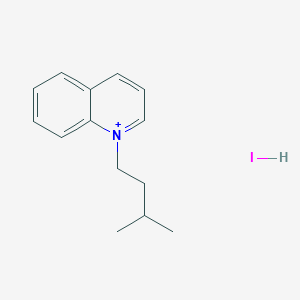
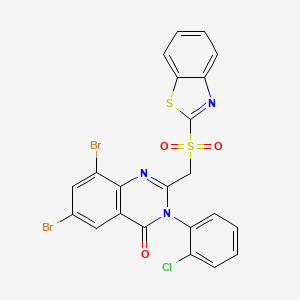
![2-Bromo-5-(4-methoxybenzyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12814871.png)
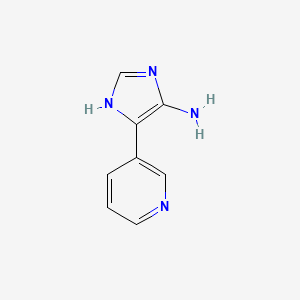


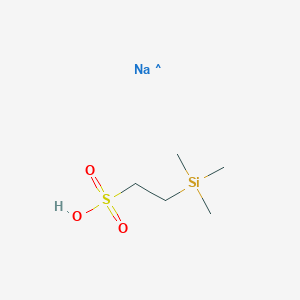
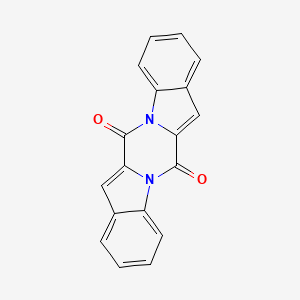
![Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12814894.png)

